N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride
Overview
Description
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a pyridine ring attached to a piperidine moiety through a carboxamide linkage. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 3-pyridinemethanol with 4-piperidinecarboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Corresponding amines from the reduction of the carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the electrophilic reagent used.
Scientific Research Applications
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The compound may interact with G-protein coupled receptors (GPCRs) and ion channels, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
- N-(4-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride
- N-(3-Pyridinylmethyl)-4-piperidinecarboxamide trihydrochloride
Uniqueness
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10;/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSJWECFLZMAHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-36-8 | |
Record name | 4-Piperidinecarboxamide, N-(3-pyridinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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